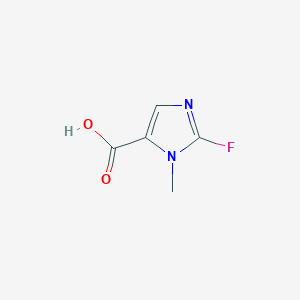
2-Fluoro-1-methyl-1H-imidazole-5-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Fluoro-1-methyl-1H-imidazole-5-carboxylic acid is a fluorinated imidazole derivative Imidazoles are a class of heterocyclic compounds that contain a five-membered ring with two non-adjacent nitrogen atoms
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Fluoro-1-methyl-1H-imidazole-5-carboxylic acid typically involves the cyclization of appropriate precursors. One common method involves the reaction of a 1,2-diketone or α-aminoketone with trifluoroacetaldehyde hemiacetal . The reaction conditions are usually mild, often carried out at room temperature in solvents like acetonitrile .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would likely involve optimizing the synthetic route for large-scale production, focusing on yield, purity, and cost-effectiveness.
Análisis De Reacciones Químicas
Types of Reactions
2-Fluoro-1-methyl-1H-imidazole-5-carboxylic acid can undergo various chemical reactions, including:
Substitution Reactions: The fluorine atom can be substituted by other nucleophiles under appropriate conditions.
Oxidation and Reduction:
Common Reagents and Conditions
Substitution: Reagents like nucleophiles (e.g., amines, thiols) can be used for substitution reactions.
Oxidation/Reduction: Common oxidizing agents (e.g., hydrogen peroxide) and reducing agents (e.g., sodium borohydride) may be employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives depending on the nucleophile involved.
Aplicaciones Científicas De Investigación
2-Fluoro-1-methyl-1H-imidazole-5-carboxylic acid has several applications in scientific research:
Mecanismo De Acción
The mechanism of action of 2-Fluoro-1-methyl-1H-imidazole-5-carboxylic acid is not fully understood. its biological effects are likely mediated through interactions with specific molecular targets, such as enzymes or receptors. The fluorine atom can enhance binding affinity and selectivity, while the carboxylic acid group can participate in hydrogen bonding and electrostatic interactions .
Comparación Con Compuestos Similares
Similar Compounds
2-Fluoro-1H-imidazole-5-carboxylic acid: Lacks the methyl group, which can affect its chemical properties and biological activities.
1-Methyl-1H-imidazole-5-carboxylic acid: Lacks the fluorine atom, which can influence its reactivity and interactions with biological targets.
Uniqueness
2-Fluoro-1-methyl-1H-imidazole-5-carboxylic acid is unique due to the presence of both a fluorine atom and a methyl group, which can significantly alter its chemical and biological properties compared to other imidazole derivatives .
Propiedades
Fórmula molecular |
C5H5FN2O2 |
|---|---|
Peso molecular |
144.10 g/mol |
Nombre IUPAC |
2-fluoro-3-methylimidazole-4-carboxylic acid |
InChI |
InChI=1S/C5H5FN2O2/c1-8-3(4(9)10)2-7-5(8)6/h2H,1H3,(H,9,10) |
Clave InChI |
BECPGWMNOAVVTL-UHFFFAOYSA-N |
SMILES canónico |
CN1C(=CN=C1F)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-{2-[(Butan-2-yl)amino]-1H-imidazol-5-yl}ethan-1-one](/img/structure/B15220136.png)
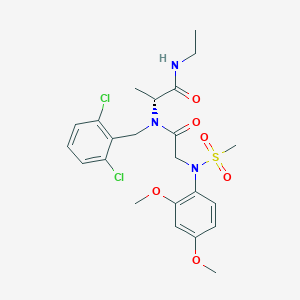
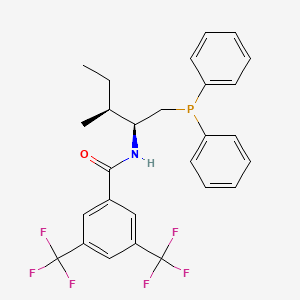


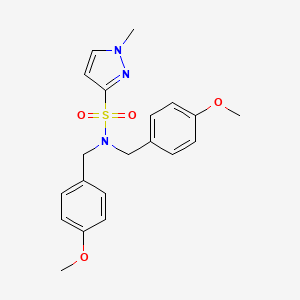
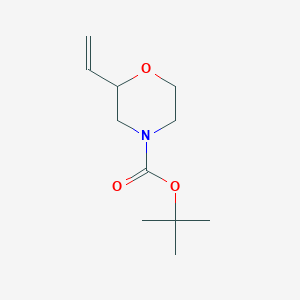
![Ethyl 4-aminopyrrolo[2,1-f][1,2,4]triazine-2-carboxylate](/img/structure/B15220183.png)
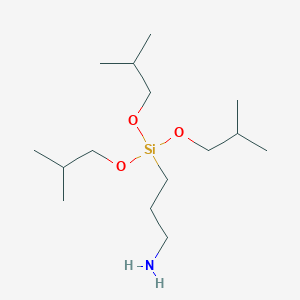
![Ethyl 9-oxo-3-azabicyclo[3.3.1]nonane-1-carboxylate](/img/structure/B15220196.png)


![Benzoic acid, 3-[3-(3-bromophenyl)-2,5-dioxo-1-imidazolidinyl]-](/img/structure/B15220222.png)
![6-Benzyl-2-thia-6-azaspiro[3.4]octane-8-carboxylic acid](/img/structure/B15220236.png)
